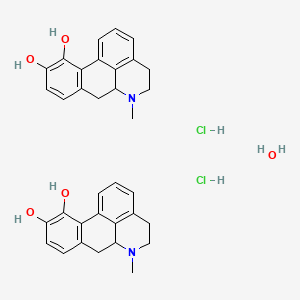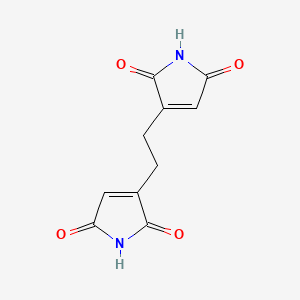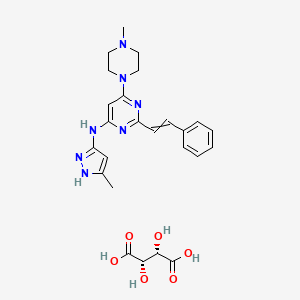
R-(-)-Apomorphine HCl Hemihydrate
Vue d'ensemble
Description
R-(-)-Apomorphine Hydrochloride Hemihydrate: is a derivative of morphine and a potent dopamine agonist. It is primarily used in the treatment of Parkinson’s disease and erectile dysfunction. The compound is known for its ability to stimulate dopamine receptors, which play a crucial role in motor control and other neurological functions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of R-(-)-Apomorphine Hydrochloride Hemihydrate typically involves the reduction of apomorphine. The process starts with the extraction of morphine from opium, followed by a series of chemical reactions including demethylation and cyclization to form apomorphine. The final step involves the conversion of apomorphine to its hydrochloride hemihydrate form through crystallization in the presence of hydrochloric acid.
Industrial Production Methods: Industrial production of R-(-)-Apomorphine Hydrochloride Hemihydrate involves large-scale chemical synthesis under controlled conditions. The process includes the use of high-purity reagents and solvents, precise temperature control, and advanced crystallization techniques to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: R-(-)-Apomorphine Hydrochloride Hemihydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Various reduced forms of apomorphine.
Substitution: Alkylated or acylated derivatives of apomorphine.
Applications De Recherche Scientifique
Chemistry: R-(-)-Apomorphine Hydrochloride Hemihydrate is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: In biological research, it is used to study dopamine receptor functions and signaling pathways.
Medicine: The compound is widely used in the treatment of Parkinson’s disease due to its dopamine agonist properties. It is also used in the treatment of erectile dysfunction.
Industry: In the pharmaceutical industry, it is used in the formulation of medications for neurological and urological conditions.
Mécanisme D'action
R-(-)-Apomorphine Hydrochloride Hemihydrate exerts its effects by stimulating dopamine receptors, particularly the D1 and D2 receptor subtypes. This stimulation enhances dopaminergic signaling in the brain, which helps to alleviate symptoms of Parkinson’s disease by improving motor control. The compound also influences other neurotransmitter systems, contributing to its therapeutic effects in various conditions.
Comparaison Avec Des Composés Similaires
Levodopa: Another dopamine precursor used in Parkinson’s disease treatment.
Pramipexole: A non-ergoline dopamine agonist.
Ropinirole: Another dopamine agonist used in the treatment of Parkinson’s disease and restless legs syndrome.
Uniqueness: R-(-)-Apomorphine Hydrochloride Hemihydrate is unique due to its rapid onset of action and its ability to directly stimulate dopamine receptors without the need for metabolic conversion, unlike levodopa. This makes it particularly useful in managing acute episodes of motor dysfunction in Parkinson’s disease.
Propriétés
IUPAC Name |
6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H17NO2.2ClH.H2O/c2*1-18-8-7-10-3-2-4-12-15(10)13(18)9-11-5-6-14(19)17(20)16(11)12;;;/h2*2-6,13,19-20H,7-9H2,1H3;2*1H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWQXGNFZLHLHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38Cl2N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-4-[2-[(2S)-2-carboxy-6-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroindol-1-yl]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid](/img/structure/B8058295.png)
![barium(2+);[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl phosphate](/img/structure/B8058298.png)










![sodium;3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoate](/img/structure/B8058367.png)
